molecular formula C6H10N4O B15053956 5-(Aminomethyl)-2-methoxypyrimidin-4-amine

5-(Aminomethyl)-2-methoxypyrimidin-4-amine

Cat. No.: B15053956
M. Wt: 154.17 g/mol
InChI Key: WZSKWUIRFACWOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Aminomethyl)-2-methoxypyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with an aminomethyl group at the 5-position and a methoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-2-methoxypyrimidin-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxypyrimidine with formaldehyde and ammonia under acidic conditions to introduce the aminomethyl group at the 5-position. The reaction typically proceeds as follows:

    Starting Material: 2-methoxypyrimidine

    Reagents: Formaldehyde, ammonia

    Conditions: Acidic medium, typically using hydrochloric acid

    Procedure: The 2-methoxypyrimidine is reacted with formaldehyde and ammonia in the presence of hydrochloric acid. The reaction mixture is heated to promote the formation of the aminomethyl group at the 5-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-2-methoxypyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or amides.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Formation of imines or amides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

5-(Aminomethyl)-2-methoxypyrimidin-4-amine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting nucleic acid-related enzymes.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-2-methoxypyrimidin-4-amine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of enzymes involved in nucleic acid synthesis or repair. The aminomethyl group can interact with active sites of enzymes, while the methoxy group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxypyrimidine: Lacks the aminomethyl group, making it less reactive in certain biochemical applications.

    5-(Aminomethyl)pyrimidine: Lacks the methoxy group, which may reduce its binding affinity in certain contexts.

    2,4-Diaminopyrimidine: Contains two amino groups, which can lead to different reactivity and applications.

Uniqueness

5-(Aminomethyl)-2-methoxypyrimidin-4-amine is unique due to the presence of both the aminomethyl and methoxy groups, which confer specific reactivity and binding properties. This combination makes it particularly useful in applications where both hydrophilic and hydrophobic interactions are important.

Properties

Molecular Formula

C6H10N4O

Molecular Weight

154.17 g/mol

IUPAC Name

5-(aminomethyl)-2-methoxypyrimidin-4-amine

InChI

InChI=1S/C6H10N4O/c1-11-6-9-3-4(2-7)5(8)10-6/h3H,2,7H2,1H3,(H2,8,9,10)

InChI Key

WZSKWUIRFACWOS-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C(=N1)N)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.